
4-Indol-1-yl-2-methyl-butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Indol-1-yl-2-methylbutan-2-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The indole ring system is a significant heterocyclic structure that plays a crucial role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts and solvents are carefully selected to minimize side reactions and environmental impact.
化学反应分析
Types of Reactions
4-Indol-1-yl-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions at the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, ketones, aldehydes, and dihydroindole compounds .
科学研究应用
4-Indol-1-yl-2-methylbutan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Indole derivatives are explored for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用机制
The mechanism of action of 4-indol-1-yl-2-methylbutan-2-ol involves its interaction with various molecular targets and pathways. The indole ring system can interact with enzymes and receptors, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound’s effects are mediated through pathways involved in cell signaling, gene expression, and metabolic processes .
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
4-Indol-1-yl-2-methylbutan-2-ol is unique due to its specific structure, which combines the indole ring with a butanol side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
4-indol-1-yl-2-methylbutan-2-ol |
InChI |
InChI=1S/C13H17NO/c1-13(2,15)8-10-14-9-7-11-5-3-4-6-12(11)14/h3-7,9,15H,8,10H2,1-2H3 |
InChI 键 |
KAVCMMSSGLAAHQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCN1C=CC2=CC=CC=C21)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


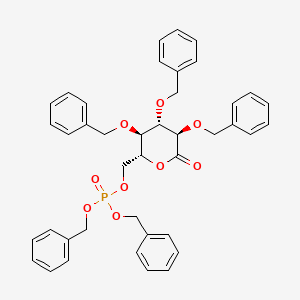
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
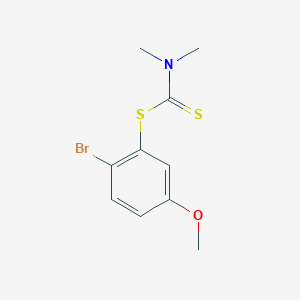
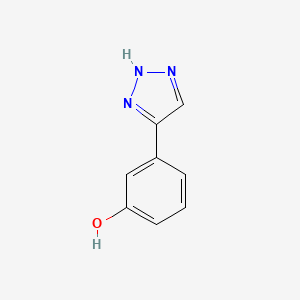
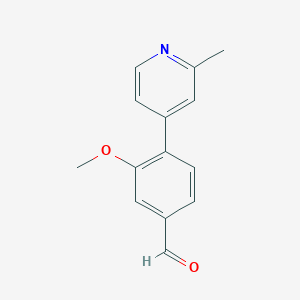
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)
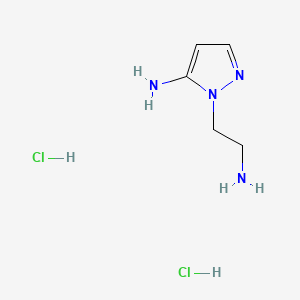
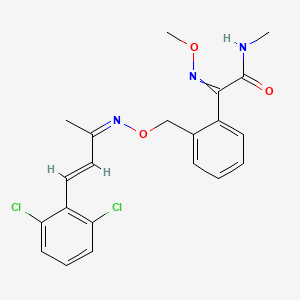
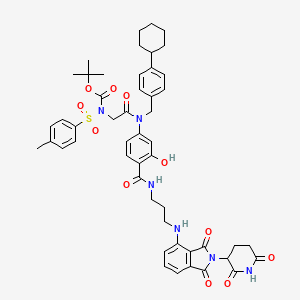
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)


